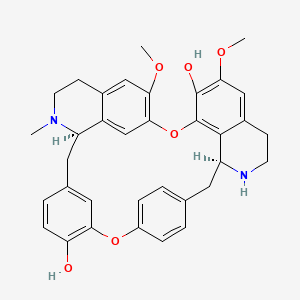

Racemosinine A

Description

Racemosinine A is an alkaloid isolated from the roots of Cyclea racemosa, a plant studied for its bioactive constituents. The compound was identified using chromatographic separation techniques (e.g., column chromatography) and characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Properties

CAS No. |

1236805-08-5 |

|---|---|

Molecular Formula |

C35H36N2O6 |

Molecular Weight |

580.7 g/mol |

IUPAC Name |

(1R,14S)-20,25-dimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol |

InChI |

InChI=1S/C35H36N2O6/c1-37-13-11-22-17-30(40-2)31-19-25(22)27(37)15-21-6-9-28(38)29(16-21)42-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(41-3)34(39)35(33)43-31/h4-9,16-19,26-27,36,38-39H,10-15H2,1-3H3/t26-,27+/m0/s1 |

InChI Key |

UQNHXSCEVWBPSL-RRPNLBNLSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)OC5=CC=C(C[C@H]6C7=C(O3)C(=C(C=C7CCN6)OC)O)C=C5)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6C7=C(O3)C(=C(C=C7CCN6)OC)O)C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemosinine A involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of reactions such as cyclization, oxidation, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to achieve high purity and yield. The use of advanced separation techniques, including enantioselective liquid-liquid extraction and membrane resolution methods, ensures the efficient production of enantiopure this compound .

Chemical Reactions Analysis

Types of Reactions

Racemosinine A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups .

Scientific Research Applications

Racemosinine A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Racemosinine A involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Structurally Similar Alkaloids

Key Observations:

Structural Similarities: this compound shares a benzylisoquinoline backbone with cycleanine and racemosinine B, but differs in substitution patterns (e.g., methoxy vs. methylenedioxy groups) . Unlike magnoflorine (an aporphine alkaloid), this compound lacks the characteristic tetracyclic ring system, highlighting functional diversity within alkaloid classes .

Functional Divergence: Despite structural similarities, racemosinine B exhibits antifungal activity, whereas cycleanine shows cytotoxicity, underscoring the principle that minor structural changes (e.g., stereochemistry, substituents) can drastically alter bioactivity .

Molecular Weight and Solubility: this compound’s higher molecular weight (~500–600 g/mol) compared to magnoflorine (342 g/mol) likely reduces its aqueous solubility, impacting bioavailability and therapeutic applicability .

Methodological Considerations for Comparative Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.